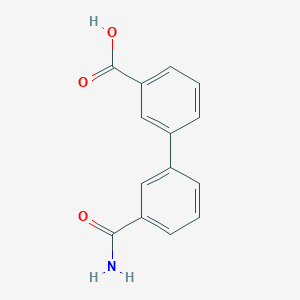

3-(3-Aminocarbonylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

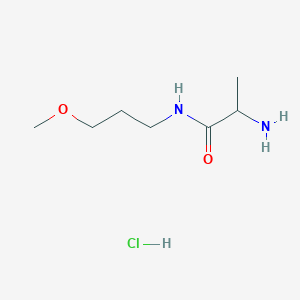

3-(3-Aminocarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 . It is categorized under miscellaneous compounds .

Molecular Structure Analysis

The molecular structure of 3-(3-Aminocarbonylphenyl)benzoic acid contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .Scientific Research Applications

Corrosion Inhibition

- Scientific Field: Materials Science

- Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The study evaluated the inhibition efficiency of benzoic acid and its derivatives towards enhancing the corrosion resistance of austenitic AISI 316 stainless steel .

- Methods of Application: The study used weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis to evaluate the inhibition efficiency . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

- Results or Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid .

Biological Properties

- Scientific Field: Phytochemistry

- Summary of Application: Hydroxybenzoic acids, a class of simple phenolic acids, have been studied for their various biological properties . These compounds present high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries .

- Methods of Application: The study comprehensively discussed the trends, classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids .

- Results or Outcomes: The study focused on the antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities of these compounds .

Double Decarboxylative Coupling Reactions

- Scientific Field: Organic Chemistry

- Summary of Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application: This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Photocatalytic Degradation of Antibiotics

- Scientific Field: Environmental Science

- Summary of Application: Certain complexes exhibited optical semiconducting behavior and hence were used as photocatalysts for the photodecomposition of antibiotics .

- Methods of Application: The study used these complexes for the degradation of various antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

- Results or Outcomes: Among the complexes, one exhibited an impressive 91.93% degradation of NFZ within 60 min .

Green Catalytic Preparation

- Scientific Field: Green Chemistry

- Summary of Application: Benzoic acid derivatives, such as 3-Aminobenzoic acid, can be prepared using green catalytic methods . These methods aim to reduce the environmental impact of chemical processes by minimizing waste and avoiding the use of hazardous substances .

- Methods of Application: The study involves the use of a one-pot catalytic process for the preparation of 3-Aminobenzoic acid . The process is designed to be environmentally friendly and efficient .

- Results or Outcomes: The study provides a method for the green catalytic preparation of 3-Aminobenzoic acid . The details of the results or outcomes are not specified in the available information .

Safety And Hazards

properties

IUPAC Name |

3-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZQEAEPZKVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683289 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminocarbonylphenyl)benzoic acid | |

CAS RN |

1261997-49-2 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)

methanone hydrochloride](/img/structure/B1440858.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)